molecular formula C16H31BrO2 B3053217 11-Bromo-1-tetrahydropyranyloxyundecane CAS No. 52056-69-6

11-Bromo-1-tetrahydropyranyloxyundecane

Cat. No.: B3053217
CAS No.: 52056-69-6
M. Wt: 335.32 g/mol
InChI Key: GWJIBEXHLZWCRJ-UHFFFAOYSA-N
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Description

“11-Bromo-1-undecanol” is also known as “Undecamethylene bromohydrin”. It has a molecular formula of C11H23BrO and a molecular weight of 251.204 . It’s an organic compound with wide-spectrum antimicrobial properties .


Synthesis Analysis

The synthesis of bromo-substituted compounds like “11-Bromo-1-undecanol” often involves the use of bromine (Br2) or 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in dichloromethane (CH2Cl2) .


Molecular Structure Analysis

The molecular structure of “11-Bromo-1-undecanol” can be represented by the InChI string: InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 .


Physical and Chemical Properties Analysis

“11-Bromo-1-undecanol” is a solid substance with a beige appearance . It has a melting point range of 42 - 47 °C, and a boiling point range of 165 - 170 °C at 1 mmHg .

Scientific Research Applications

Synthesis of Pheromone Components

11-Bromo-1-tetrahydropyranyloxyundecane is used in the synthesis of pheromone components. For example, Tetrahydropyran, a starting material similar to this compound, was utilized in synthesizing sex pheromone components of Antheraea pernyi and A. polyphemus, highlighting its potential in pheromone chemistry (Bestmann & Gunawardena, 1992).

Chemical Synthesis Processes

The compound plays a significant role in various chemical synthesis processes. For instance, it has been used in the alkylation process to produce specific compounds. Sharma et al. (1994) described using a similar compound, 1-bromo-6-tetrahydropyranyloxyhexane, in the synthesis of hexadecenyl acetate and hexadecenal, which further underlines the versatility of this compound in chemical syntheses (Sharma, Chand, & Verma, 1994).

Development of Fluorinated Compounds

This compound is also instrumental in preparing fluorinated compounds. Requirand et al. (1992) demonstrated its use in synthesizing 11-fluoroundecanoic acid, a compound evaluated for applications in cosmetics and as anti-rust additives in water-based cutting fluids (Requirand, Blancou, Commeyras, & Caupin, 1992).

Surface Chemistry and Material Science

The compound is significant in surface chemistry and material science. Fang et al. (1998) studied its adsorption on graphite surfaces, providing insights into its potential applications in nanotechnology and surface engineering (Fang, Giancarlo, & Flynn, 1998).

Mechanism of Action

While the mechanism of action for “11-Bromo-1-undecanol” is not specified, bromo-substituted compounds like bronopol are known to react with thiol-groups of amino acids and enzymes, such as cysteine, catalytically oxidizing thiol-groups to disulfide bonds .

Safety and Hazards

“11-Bromo-1-undecanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation .

Properties

IUPAC Name

2-(11-bromoundecoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c17-13-9-6-4-2-1-3-5-7-10-14-18-16-12-8-11-15-19-16/h16H,1-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJIBEXHLZWCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465255
Record name 11-Bromo-1-tetrahydropyranyloxyundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52056-69-6
Record name 11-Bromo-1-tetrahydropyranyloxyundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine toluene 4-sulphonate (1,0 g, 4,0 mmol) and 11-Bromo-1-undecanol (10,0 g, 400 mmol) were dissolved in dry CH2CH2 (200 ml) at ambient temperature, and 3,4-dihydro-2H-pyrane (5,0 g, 60 mmol) was added. The reaction mixture was stirred overnight. The crude product was purified by flash chromatography on silica gel eluted with CH2Cl2. The yield of 11-Bromo-1(tetrahydro-2-pyranyloxy)undecane was 10,7 g (80%).
Quantity
0 (± 1) mol
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Quantity
400 mmol
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60 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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